molecular formula C10H14O2 B1653995 Hexahydro-2,7(1H,3H)-naphthalenedione CAS No. 20917-92-4

Hexahydro-2,7(1H,3H)-naphthalenedione

Cat. No.: B1653995
CAS No.: 20917-92-4
M. Wt: 166.22 g/mol
InChI Key: DOMMDPHTJGBKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-2,7(1H,3H)-naphthalenedione (CAS: 1196-55-0), also referred to as hexahydronaphthalene-1,3(2H,4H)-dione, is a bicyclic organic compound characterized by a partially hydrogenated naphthalene core with two ketone groups at positions 2 and 7. Its molecular formula is C₁₀H₁₂O₂, and it exhibits a unique structural framework that influences its chemical reactivity and biological interactions . The compound is synthesized via regioselective C–H bond transformations and catalytic hydrogenation of naphthalene derivatives . Applications span organic synthesis, medicinal chemistry (e.g., antioxidant and enzyme modulation properties), and industrial uses in polymer production .

Properties

IUPAC Name

1,3,4,4a,5,6,8,8a-octahydronaphthalene-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMMDPHTJGBKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337747
Record name 2,7(1H,3H)-Naphthalenedione, hexahydro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20917-92-4
Record name 2,7(1H,3H)-Naphthalenedione, hexahydro-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Hexahydro-2,7(1H,3H)-naphthalenedione and related compounds:

Compound Name Molecular Formula Substituents/Saturation Key Structural Features
This compound C₁₀H₁₂O₂ Two ketone groups Fully saturated bicyclic core with dual ketones
3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone (HHNO) C₁₀H₁₄O Single ketone group Partially saturated, lacks second ketone
1-Tetralone C₁₀H₁₀O Single ketone, aromatic Partially unsaturated (tetralin backbone)
4,4a,5,6,7,8-Hexahydro-4a,8-dimethyl-2(3H)-naphthalenone C₁₂H₁₈O Methyl groups at C4a and C8 Increased steric hindrance, altered solubility
(R)-7-(Prop-1-en-2-yl)-hexahydronaphthalenone C₁₃H₁₆O Propene substituent at C7 Enhanced molecular complexity and bioactivity
Naphthoquinones C₁₀H₆O₂ Fully aromatic, dual ketones Aromaticity increases redox reactivity

Key Observations :

  • Ketone Positioning: The dual ketones in this compound enhance its electrophilicity compared to mono-ketone analogs like HHNO and 1-tetralone .
  • Substituent Effects : Methyl or propene groups (e.g., in 4a,8-dimethyl or (R)-7-(propene) derivatives) alter steric and electronic profiles, impacting biological target interactions .
  • Aromaticity vs. Saturation: Fully aromatic naphthoquinones exhibit higher antioxidant activity but reduced stability under reductive conditions compared to hydrogenated analogs .

Antioxidant Activity Comparison :

  • This compound : Moderate activity due to ketone-mediated redox cycling.
  • 3,4-Dihydro-6,7-dihydroxy-naphthalenone: High activity (IC₅₀ ~10 μM in DPPH assay) attributed to hydroxyl groups .
  • Naphthoquinones: Superior activity but prone to pro-oxidant effects under certain conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.